20-ethyl Prostaglandin E2
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Overview
Description
20-Ethyl Prostaglandin E2 is an analog of Prostaglandin E2, characterized by an extended ω-chain due to two additional methylene carbon atoms . Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, playing crucial roles in inflammation, pain, and other physiological processes .
Preparation Methods
The synthesis of 20-Ethyl Prostaglandin E2 involves the modification of the ω-chain of Prostaglandin E2. This is typically achieved through a series of organic reactions, including oxidation and reduction steps, to introduce the ethyl group at the desired position . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
20-Ethyl Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl groups present in the molecule.
Reduction: This reaction can be employed to reduce ketone groups to alcohols.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
20-Ethyl Prostaglandin E2 has a wide range of scientific research applications:
Mechanism of Action
20-Ethyl Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors, such as EP2 and EP4 . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses . The molecular targets and pathways involved include the regulation of inflammation, pain perception, and vascular tone .
Comparison with Similar Compounds
20-Ethyl Prostaglandin E2 is unique due to its extended ω-chain, which differentiates it from other prostaglandins such as Prostaglandin E2 and Prostaglandin F2α . Similar compounds include:
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2α: Involved in smooth muscle contraction and regulation of intraocular pressure.
Thromboxanes and Leukotrienes: Related eicosanoids with distinct physiological roles.
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxydec-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMZTNQIJBMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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